molecular formula C7H4FNS2 B180428 5-Fluoro-2-mercaptobenzothiazole CAS No. 155559-81-2

5-Fluoro-2-mercaptobenzothiazole

Cat. No.: B180428
CAS No.: 155559-81-2
M. Wt: 185.2 g/mol
InChI Key: JXMNNMYCHOHEDG-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercaptobenzothiazole is a fluorinated derivative of the privileged 2-mercaptobenzothiazole (MBT) scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of novel bioactive molecules. The benzothiazole core is known for its wide range of biological activities, primarily due to its ability to interact with diverse enzymatic targets and its planarity, which allows for optimal π-π stacking interactions with biological macromolecules . The introduction of a fluorine atom at the 5-position is a strategic modification that enhances the compound's properties. Research indicates that electron-withdrawing substituents like fluorine at the C-5 position can substantially boost both anticancer efficacy and metabolic stability of benzothiazole-based drug candidates . This makes this compound a particularly valuable intermediate for developing potent and stable therapeutic agents. The primary research applications of this compound and its derivatives span several critical areas. In anticancer research, the MBT scaffold acts as a potent mechanism-based inhibitor for several enzymes, including heat shock protein 90 (Hsp90), and has demonstrated promising antitumor activity . Furthermore, 2-mercaptobenzothiazole derivatives are reported to possess significant antimicrobial and antifungal activities, showing efficacy against strains such as Staphylococcus aureus and Candida albicans . Beyond its therapeutic potential, the benzothiazole structure is also investigated for its utility in materials science. Recent studies have explored the use of mercaptobenzoheterocyclic derivatives, including MBT, as effective brighteners in acidic tin electroplating baths, where they help produce smooth, bright, and corrosion-resistant coatings . The value of this compound lies in its synthetic tunability, which allows researchers to explore structure-activity relationships and develop new compounds with improved potency, selectivity, and pharmacological profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNNMYCHOHEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379079
Record name 5-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155559-81-2
Record name 5-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Pathways for 5-Fluoro-2-mercaptobenzothiazole

The synthesis of this compound has evolved to embrace principles of efficiency and sustainability. Modern approaches focus on green chemistry, catalytic systems, and streamlined reaction sequences.

Green Chemistry Principles in Synthesis

In recent years, the synthesis of 2-mercaptobenzothiazole (B37678) derivatives has increasingly incorporated green chemistry principles to minimize environmental impact. nih.gov These methods prioritize the use of less hazardous reagents, renewable feedstocks, and solvent-free or aqueous reaction media. nih.govmdpi.com

One notable green synthesis method involves the reaction of o-amino aromatic disulfides with carbon disulfide (CS2) in the presence of a metal sulfide (B99878). google.com This approach offers the advantage of utilizing stable and readily available starting materials. google.com The use of water as a solvent is particularly advantageous, aligning with the core tenets of green chemistry. mdpi.comgoogle.com For instance, the synthesis of 4-fluoro-2-mercaptobenzothiazole has been achieved with a 53.7% isolated yield using this method. google.com

Microwave-assisted synthesis represents another significant advancement in the green production of benzothiazole (B30560) derivatives. eurjchem.comresearchgate.net This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.comresearchgate.net The use of solid supports like fly ash, a waste product from thermal power stations, further enhances the eco-friendly nature of these syntheses. researchgate.net

Table 1: Comparison of Green Synthesis Methods for Mercaptobenzothiazole Derivatives
MethodKey FeaturesStarting MaterialsSolventAdvantages
Aqueous Synthesis Use of water as solvento-amino aromatic disulfides, CS2, metal sulfideWaterEnvironmentally benign, readily available materials mdpi.comgoogle.com
Microwave-Assisted Synthesis Application of microwave irradiation2-mercaptobenzothiazole, alkyl/acyl halidesSolvent-free or minimal solventRapid reaction, high yields, energy efficient eurjchem.comresearchgate.net
Solid-Support Synthesis Use of fly ash as a catalyst/support2-mercaptobenzothiazole, various reagentsSolvent-freeUtilization of waste material, easy product isolation researchgate.net

Catalytic Approaches and Mechanistic Insights

Catalysis plays a pivotal role in the modern synthesis of 2-mercaptobenzothiazole derivatives, offering pathways with enhanced efficiency and selectivity. Copper-catalyzed reactions have proven particularly effective. For example, the CuBr-catalyzed synthesis of 2-mercaptobenzothiazoles from o-aminothiophenols, tetramethylthiuram disulfide, and iodobenzenes in water at 80 °C provides high yields (76–84%) for derivatives with F, Cl, and Br substituents. mdpi.com In contrast, iron, cobalt, and nickel catalysts were found to be ineffective in this transformation. mdpi.com

Another efficient, metal-free approach involves a tandem reaction between o-haloanilines and carbon disulfide promoted by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org This method proceeds in good to excellent yields and avoids the use of transition metals. organic-chemistry.org The proposed mechanism involves the nucleophilic attack of the o-haloaniline on carbon disulfide, followed by an intramolecular S_NAr cyclization. organic-chemistry.org

Mechanistic studies suggest that the formation of 2-mercaptobenzothiazole can proceed through the intramolecular cyclization of an intermediate thiourea, which is formed from the reaction of aminothiophenols with reagents like tetramethylthiuram disulfide. mdpi.com

Table 2: Catalytic Systems for the Synthesis of 2-Mercaptobenzothiazole Derivatives
Catalyst SystemReactantsSolventKey AdvantagesYield (%)
CuBr o-aminothiophenols, tetramethylthiuram disulfide, iodobenzenesWaterInexpensive catalyst, aqueous medium, good yields mdpi.com76-84
DBU o-haloanilines, carbon disulfideTolueneMetal-free, good to excellent yields organic-chemistry.orgNot specified
AlCl₃ aminothiophenols, sodium dimethyl dithiocarbamateDMFAlternative to disulfide reagents mdpi.comNot specified

One-Pot and Multi-component Reaction Development

One-pot and multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste. researchgate.netchemrxiv.org These strategies are particularly relevant to the synthesis of functionalized benzothiazoles.

A notable example is the three-component reaction of o-iodoanilines, potassium sulfide (K₂S), and (tosylmethyl)isocyanide, catalyzed by CuCl. mdpi.com This reaction leads to the formation of benzothiazolethiones through the creation of two C–S bonds and one C=S bond in a single step. mdpi.com Another multi-component approach involves the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and arylisonitriles in the presence of a P₂O₅/SiO₂ catalyst to form 3-aminoimidazo2,1-bbenzothiazoles. mdpi.com

The development of one-pot syntheses for C3-sulfurized imidazo[1,2-a]pyridines from 2-mercaptobenzothiazole derivatives further showcases the power of these methodologies. acs.org For instance, 5-chloro-2-((2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)thio)benzo[d]thiazole was synthesized in an 84% yield through such a one-pot procedure. acs.org

Derivatization Strategies of this compound

The this compound core is a versatile building block, amenable to a wide range of chemical modifications at both the C-2 position and the benzene (B151609) ring. These derivatizations are crucial for tuning the molecule's properties for various applications.

Functionalization at the C-2 Position and Benzene Ring

The thiol group at the C-2 position is a primary site for functionalization. S-alkylation and S-arylation are common strategies to introduce diverse substituents. For example, the reaction of 2-mercaptobenzothiazole with benzyl (B1604629) halides in water using potassium hydroxide (B78521) as a base provides a green route to 2-benzylthiobenzothiazoles. conicet.gov.ar The synthesis of 2-((4-fluorobenzyl)thio)benzo[d]thiazole has been reported with this method. conicet.gov.ar

Furthermore, the C-2 thiol can be converted to other functional groups. For instance, oxidation of the corresponding thioethers can yield sulfones. researchgate.net The thiol group can also participate in nucleophilic substitution reactions, such as the reaction with 2-bromo-5-nitrothiazole (B146120) to form 2-thioether-benzothiazoles. nih.gov

Functionalization of the benzene ring often involves electrophilic aromatic substitution, although the presence of the fluorine atom at the C-5 position influences the regioselectivity of these reactions. The synthesis of derivatives with modifications on the benzene ring can also be achieved by starting with appropriately substituted anilines. nih.gov

Table 3: Examples of C-2 Position and Benzene Ring Functionalization
Reaction TypeReagentsProduct TypeExample
S-Alkylation Benzyl halide, KOH2-Benzylthiobenzothiazole2-((4-fluorobenzyl)thio)benzo[d]thiazole conicet.gov.ar
S-Arylation Diaryliodonium triflates2-(Arylthio)benzothiazole2-(Arylthio)benzothiazoles nih.gov
Oxidation Oxidizing agentBenzothiazolyl sulfoneSulfones derived from thioethers researchgate.net
Nucleophilic Substitution 2-Bromo-5-nitrothiazole2-Thioether-benzothiazoleCompound with a 2-nitrothiazole (B159308) moiety nih.gov

Heterocyclic Annulation and Scaffold Hybridization

Building upon the this compound core, heterocyclic annulation reactions allow for the construction of more complex, fused ring systems. These reactions often involve the participation of both the nitrogen atom of the thiazole (B1198619) ring and a functional group at the C-2 position. nih.gov For instance, the reaction of 2-aminobenzothiazoles with electrophiles can lead to the formation of fused heterocyclic systems. nih.govmdpi.com

Scaffold hybridization, the combination of the benzothiazole moiety with other pharmacologically active heterocycles, is a powerful strategy in drug design. nih.govmdpi.com Derivatives of 2-mercaptobenzothiazole have been hybridized with various heterocycles, including 1,3,4-oxadiazoles, pyrazolones, and indolinones. mdpi.comnih.gov For example, a series of compounds possessing both benzothiazole and 1,3,4-oxadiazole (B1194373) rings has been synthesized from 6-ethoxy-2-mercaptobenzothiazole. mdpi.com Similarly, novel derivatives bearing pyrazolone (B3327878) and indolinone moieties at the second position of the 2-mercaptobenzothiazole nucleus have been synthesized and evaluated for their biological activities. nih.gov The synthesis of benzothiazole-piperazine hybrid compounds has also been reported. mdpi.com

3 Modifications Involving the Thiol Moiety

The thiol group at the C-2 position of the this compound scaffold is a key site for chemical modifications, enabling the synthesis of a diverse range of derivatives. This nucleophilic sulfur atom readily participates in various reactions, including S-alkylation, S-acylation, and oxidation to form disulfides. These transformations are fundamental in creating new molecules with potentially enhanced biological activities or tailored properties for various applications.

One of the most common modifications is S-alkylation , which involves the reaction of this compound with various alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-sulfur bond and yielding 2-(alkylthio)benzothiazoles. For instance, the reaction with 2-bromoacetophenone (B140003) leads to the formation of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone (B187514) derivatives. nih.govsemanticscholar.org This S-alkylation is often carried out in the presence of a base to deprotonate the thiol group and enhance its nucleophilicity.

Another significant transformation is the oxidation of the thiol moiety. Under oxidative conditions, two molecules of this compound can couple to form a disulfide, specifically bis(5-fluoro-2-benzothiazolyl) disulfide. acs.orgresearchgate.netdtic.mil This reaction can be initiated by various oxidizing agents, including hydrogen peroxide, iodine, or even exposure to air and light over time. acs.orgdtic.mil The resulting disulfide can, in turn, be reduced back to the thiol, and it can also react with other thiols, such as cysteine, to form mixed disulfides. acs.orgresearchgate.net This reactivity is crucial in understanding the compound's behavior in biological systems, where it may interact with protein sulfhydryl groups. acs.orgresearchgate.net

S-acylation represents another avenue for modifying the thiol group, leading to the formation of thioesters. While less common than S-alkylation, this reaction provides access to a different class of derivatives with distinct chemical properties.

The synthesis of various thioether derivatives has been extensively explored. For example, reaction with benzyl halides in a solvent like N,N-dimethylformamide (DMF) at room temperature yields 2-(benzylthio)benzothiazoles. nih.gov Furthermore, long-chain alkynyl thioethers have been synthesized by reacting 2-mercaptobenzothiazole with terminal butynyl and pentynyl bromides, which can then be used in cycloaddition reactions to create more complex hybrid molecules. dnu.dp.ua

The following table summarizes some of the key modifications involving the thiol moiety of 2-mercaptobenzothiazole derivatives, which are analogous to the reactions of this compound.

Table 1: Selected Chemical Transformations of the Thiol Moiety in 2-Mercaptobenzothiazole Derivatives

Reactant(s) Reaction Type Product(s) Reference(s)
2-Mercaptobenzothiazole, 2-Bromoacetophenone S-Alkylation 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone nih.govsemanticscholar.org
2-Mercaptobenzothiazole, Benzyl halide S-Alkylation 2-Benzylsulfanyl derivatives nih.gov
2-Mercaptobenzothiazole, Terminal alkynyl bromides S-Alkylation 2-(Alkynylthio)benzothiazoles dnu.dp.ua
2-Mercaptobenzothiazole Oxidation Bis(2-benzothiazolyl) disulfide acs.orgresearchgate.netdtic.mil

These transformations highlight the versatility of the thiol group in this compound as a handle for introducing a wide array of functional groups, thereby enabling the systematic exploration of structure-activity relationships and the development of new chemical entities.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Fluoro-2-mercaptobenzothiazole and its parent compounds, DFT has been instrumental in elucidating electronic properties, predicting tautomeric stability, and simulating vibrational spectra. Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6–311+G(d,p) to ensure accuracy. mdpi.comsemanticscholar.org

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For derivatives of the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), DFT calculations have been used to determine these electronic parameters. The introduction of a fluorine atom at the 5-position, being a strongly electronegative and electron-withdrawing group, is expected to influence the electronic landscape. It would likely lower the energy of both the HOMO and LUMO, potentially altering the HOMO-LUMO gap and, consequently, the molecule's reactivity profile compared to the unsubstituted MBT.

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Representative Benzothiazole (B30560) Derivative (Note: Data below is illustrative of calculations performed on related benzothiazole derivatives, as specific values for this compound are not available in the cited literature.)

ParameterCalculated Value (eV)Significance
EHOMO-6.5Electron-donating capability
ELUMO-1.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)5.0Chemical reactivity and stability

Tautomeric Equilibria and Conformational Stability Analysis

Like its parent compound, this compound can exist in two tautomeric forms: the thiol form and the thione form. This tautomerism involves the migration of a proton between the nitrogen and the exocyclic sulfur atom. Computational studies on 2-mercaptobenzothiazole have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer by more than 5 kcal/mol. researchgate.net This stability is attributed to the aromaticity and bond energies within the thione structure.

DFT calculations are essential for determining the relative energies of these tautomers and the energy barrier of the transition state between them. researchgate.net For this compound, it is highly probable that the thione form is also the more stable tautomer. The fluorine substituent is unlikely to reverse this intrinsic preference. Theoretical calculations on other substituted benzotriazoles have also shown that the 1H tautomer is the most energetically favorable form. mdpi.com Conformational analysis, particularly concerning the orientation of substituents, can also be performed, although the rigid ring system of benzothiazole limits conformational freedom primarily to side chains. mdpi.com

Table 2: Calculated Relative Stability of 2-Mercaptobenzothiazole Tautomers (Data based on the parent compound, 2-mercaptobenzothiazole.)

TautomerRelative Energy (kcal/mol)Conclusion
Thione0.00Most Stable Form
Thiol> +5.0Less Stable Form

Simulations of Vibrational Spectra (IR, Raman)

Theoretical vibrational analysis using DFT is a standard method for assigning experimental Infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated. nih.govcardiff.ac.uk These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical level. researchgate.net

For the parent 2-mercaptobenzothiazole, DFT calculations have successfully assigned the complex vibrational modes of the molecule. Key vibrational modes include the C=S stretch (characteristic of the thione tautomer), N-H stretching, C-N stretching, and various aromatic C-H and C-C vibrations. The introduction of a fluorine atom would introduce a characteristic C-F stretching mode and would also perturb the frequencies of other vibrations in the benzene (B151609) portion of the ring system. Comparing the simulated spectra of both the thiol and thione tautomers with experimental data provides definitive evidence for the dominant tautomeric form in the solid state or in solution. researchgate.net

Molecular Dynamics and Quantum Mechanical Simulations

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the atomic movements by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

For a molecule like this compound, MD simulations could be used to study its behavior in different solvent environments, predicting how solvent molecules arrange around it and influence its conformational preferences. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can also be employed, where the core molecule (or a reacting part) is treated with high-level quantum mechanics, and the surrounding environment (like a solvent box or a protein) is treated with a classical force field. cardiff.ac.uk Such simulations are computationally intensive but provide a more realistic picture of the molecule's behavior in a complex environment. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, intermediates and, crucially, transition states can be identified. DFT calculations can model reaction pathways, such as those involved in the synthesis or degradation of benzothiazole derivatives.

For instance, theoretical studies on the oxidation of related benzothiazoles by hydroxyl radicals have identified transition state structures and calculated the activation barriers for different reaction pathways, such as attack on the benzene ring versus attack on a substituent group. This analysis helps to predict the most likely reaction products and understand the kinetics of the process. For this compound, reaction pathway modeling could be used to investigate its synthesis mechanisms or its metabolic pathways, providing detailed energetic and structural information about the transition states involved.

Chemical Reactivity and Mechanistic Studies

Oxidative Transformations of 5-Fluoro-2-mercaptobenzothiazole

The thiol group in this compound is susceptible to oxidation, leading to a variety of transformation products. These reactions are analogous to those observed for 2-mercaptobenzothiazole (B37678) and are influenced by factors such as the oxidizing agent, reaction conditions, and the presence of other reactive species.

Formation of Disulfide Species and Reactive Intermediates

The primary oxidative transformation of this compound involves the coupling of two molecules to form the corresponding disulfide, 2,2'-dithiobis(5-fluorobenzothiazole). This reaction is readily facilitated by various oxidants, including hydrogen peroxide, iodine, and hypochlorous acid. nih.gov The oxidation process is understood to proceed through the formation of a thiyl radical intermediate (5-fluoro-benzothiazol-2-yl-sulfanyl radical). dtic.mil This highly reactive species can then dimerize to yield the stable disulfide product.

In addition to self-dimerization, the thiyl radical can participate in other reactions. For instance, it can react with protein sulfhydryl groups, such as those in cysteine residues, to form mixed disulfides. This process, known as haptenation, is a potential mechanism by which benzothiazole (B30560) derivatives can covalently bind to proteins. nih.gov Under certain aerobic conditions, other oxidative products such as 5-fluorobenzothiazole sulfonic acid may also be formed. d-nb.info

Kinetic and Thermodynamic Profiling of Oxidation Processes

Detailed kinetic and thermodynamic data for the oxidation of this compound are not extensively documented in publicly available literature. However, studies on the parent compound, 2-mercaptobenzothiazole (MBT), provide valuable insights. The oxidation of MBT is influenced by factors such as light, air (oxygen), and heat, all of which can contribute to the formation of the disulfide. dtic.mil

Research on the oxidative degradation of MBT at the interface of manganese dioxide (β-MnO2) and water has provided some kinetic parameters. While these values are specific to the reaction conditions, they offer a glimpse into the reactivity of the molecule. It is important to note that the presence of the electron-withdrawing fluorine atom in the 5-position is expected to influence the electron density of the benzothiazole system and the thiol group, thereby affecting the rates and thermodynamics of these oxidation reactions compared to the non-fluorinated analogue. Further research is required to quantify these effects for this compound.

Table 1: Thermodynamic and Kinetic Data for Transformations of 2-Mercaptobenzothiazole (MBT) (as a proxy)

ParameterValueConditionsSource
Enthalpy of Fusion (ΔfusH)22.3 ± 0.2 kJ/molat 455.9 K nist.gov
Photolysis Quantum Yield (Φ)0.02Irradiated in aerated aqueous medium (anionic form) researchgate.net
Atmospheric Half-life~9.5 hoursEstimated for vapor-phase reaction with hydroxyl radicals nih.gov

This table presents data for the parent compound 2-mercaptobenzothiazole due to the lack of specific data for the 5-fluoro derivative.

Degradation Mechanisms under Environmental and Biological Conditions

The fate of this compound in the environment is determined by both biological and non-biological degradation processes. These pathways are crucial for understanding its persistence, potential for bioaccumulation, and the formation of transformation products.

Biotic Degradation Pathways and Metabolite Identification

Microbial communities, particularly bacteria, play a significant role in the breakdown of benzothiazole derivatives. Studies on 2-mercaptobenzothiazole have shown that various bacterial strains, including those from the genera Rhodococcus and Alcaligenes, are capable of metabolizing the compound. nih.govnih.gov

The primary biotic transformation pathways for MBT, which can be extrapolated to its fluoro-analogue, include:

Methylation: The thiol group can be methylated to form 2-(methylthio)benzothiazole. d-nb.info

Hydroxylation: The benzothiazole ring can undergo hydroxylation, a common step in aerobic degradation pathways of aromatic compounds. d-nb.info

Ring Cleavage: Following initial transformations, the aromatic ring system can be cleaved, often by dioxygenase enzymes, leading to further breakdown. nih.gov

For fluorinated aromatic compounds, microbial dehalogenation is a critical step in their complete mineralization. It is plausible that the degradation of this compound would involve an initial defluorination step, catalyzed by specific microbial enzymes, followed by the degradation of the non-fluorinated benzothiazole backbone. The identified metabolites from the degradation of the parent compound provide a strong indication of the likely transformation products for the 5-fluoro derivative.

Table 2: Potential Biotic Degradation Metabolites of this compound (based on MBT degradation)

Potential MetabolitePutative PrecursorTransformation PathwaySource
2,2'-dithiobis(5-fluorobenzothiazole)This compoundOxidative Dimerization d-nb.info
5-Fluoro-2-(methylthio)benzothiazoleThis compoundS-Methylation d-nb.info
5-FluorobenzothiazoleThis compoundDesulfurization d-nb.info
5-Fluoro-2-hydroxybenzothiazoleThis compoundHydrolysis/Oxidation d-nb.info
5-Fluorobenzothiazole sulfonic acidThis compoundOxidation d-nb.info

This table lists potential metabolites based on the known degradation pathways of the parent compound, 2-mercaptobenzothiazole.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

In addition to biological processes, this compound can be degraded by abiotic environmental factors, primarily photolysis. The benzothiazole structure contains a chromophore that absorbs ultraviolet radiation, making it susceptible to photodegradation. researchgate.net

Reactivity in Electrophilic and Nucleophilic Substitution Reactions

The chemical reactivity of this compound in substitution reactions is dictated by the nucleophilicity of the exocyclic sulfur atom and the electrophilic character of the benzothiazole ring system. The presence of the electron-withdrawing fluorine atom at the 5-position is expected to decrease the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack, and potentially enhancing its reactivity towards nucleophiles at other positions.

The thiol group exists in tautomeric equilibrium with the thione form, with the latter being predominant. Deprotonation with a base generates a highly nucleophilic thiolate anion. This anion readily undergoes nucleophilic substitution reactions with various electrophiles. For instance, S-alkylation with alkyl halides is a common reaction, yielding 2-alkylthio-5-fluorobenzothiazoles. nih.gov This reactivity is fundamental to the synthesis of a wide range of derivatives with diverse applications. nih.govresearchgate.netrsc.org

The benzothiazole ring itself can undergo electrophilic aromatic substitution . For the parent compound, these reactions typically occur at the position para to the ring nitrogen (the 6-position in standard nomenclature, though often referred to as para). However, the strong electron-withdrawing nature of the fluorine atom at the 5-position would deactivate the ring towards electrophilic attack and direct incoming electrophiles to other positions, though such reactions may require harsh conditions.

Coordination Chemistry and Supramolecular Interactions

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with mercaptobenzothiazole ligands typically involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The characterization of these complexes is crucial to understanding their structure and properties.

Investigation of Ligand Behavior and Coordination Modes

For the parent compound, 2-mercaptobenzothiazole (B37678), various coordination modes have been observed, including monodentate, bidentate, and bridging behaviors. It can coordinate through the exocyclic sulfur atom, the endocyclic nitrogen atom, or both, leading to the formation of mononuclear or polynuclear complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

In the case of 5-fluoro-2-mercaptobenzothiazole, the fluorine atom's electron-withdrawing effect would likely decrease the electron density on the benzothiazole (B30560) ring and potentially influence the pKa of the thiol group. This could, in turn, affect its coordination preferences and the stability of the resulting metal complexes. However, without experimental studies, these effects remain speculative.

Structural and Spectroscopic Elucidation of Complexes

The definitive determination of the structure of metal complexes relies on single-crystal X-ray diffraction. Spectroscopic techniques are also invaluable for characterization.

Table 1: Common Spectroscopic Techniques for Characterization of Benzothiazole Complexes

Spectroscopic TechniqueInformation Provided
Infrared (IR) Spectroscopy Provides information on the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N and C-S bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR can confirm the structure of the ligand and its complexes in solution. 19F NMR would be particularly useful for complexes of this compound to probe the electronic environment of the fluorine atom upon coordination.
UV-Visible Spectroscopy Can provide insights into the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.
Mass Spectrometry Helps in determining the molecular weight and fragmentation pattern of the complexes, confirming their composition.

While extensive spectroscopic data exists for complexes of 2-mercaptobenzothiazole, there is a notable absence of such data for complexes of its 5-fluoro derivative in the available literature.

Catalytic Applications of this compound Complexes

Metal complexes are widely used as catalysts in a variety of organic transformations. The catalytic activity is highly dependent on the nature of the metal center and the ligand framework.

Homogeneous Catalysis in Organic Transformations

Complexes of related benzothiazole derivatives have been explored as catalysts in reactions such as oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic performance. The introduction of a fluorine atom in this compound could enhance the stability of its metal complexes and modulate their Lewis acidity, potentially leading to novel catalytic activities. However, research into the homogeneous catalytic applications of this compound complexes is a field that awaits exploration.

Development of Heterogeneous Catalytic Systems

Immobilizing metal complexes on solid supports is a common strategy to develop robust and recyclable heterogeneous catalysts. While there is potential to develop such systems using this compound complexes, no specific studies have been reported.

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the study of non-covalent interactions that govern the formation of large, well-organized structures. Mercaptobenzothiazole derivatives can participate in such assemblies through hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions are fundamental in the design of functional materials, sensors, and drug delivery systems. The potential for this compound to form supramolecular assemblies and engage in host-guest chemistry is an intriguing but as yet uninvestigated area of research.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-F-MBT, offering detailed insights into the molecule's framework and the electronic environment of its constituent nuclei. The presence of ¹H, ¹³C, and ¹⁹F nuclei makes it particularly amenable to a multi-pronged NMR investigation.

Like its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), 5-F-MBT can exist in two tautomeric forms: the thiol form and the thione form. wikipedia.org However, NMR studies have shown that the thione tautomer is the predominant form in solution. wikipedia.org The hydrogen atom is primarily located on the nitrogen atom rather than the sulfur atom. wikipedia.org

¹H NMR Spectroscopy: Proton NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule. For 5-F-MBT, the aromatic protons on the benzothiazole (B30560) ring system will exhibit characteristic chemical shifts and coupling patterns influenced by the fluorine substituent. The N-H proton of the thione tautomer will also produce a distinct signal. chemicalbook.comaip.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. researcher.life The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the electron-withdrawing fluorine atom, and the C=S carbon of the thione group will have a characteristic downfield shift. researcher.life

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. icpms.cz The chemical shift of the fluorine atom in 5-F-MBT is indicative of its electronic environment. icpms.cz Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (¹⁹F-¹H and ¹⁹F-¹³C coupling) can provide valuable structural information. icpms.cz The broader chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. icpms.cz

Advanced Multi-dimensional NMR Techniques

To further refine the structural assignment and understand the spatial relationships between different parts of the molecule, advanced multi-dimensional NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to trace out the spin systems within the molecule, particularly in the aromatic region of 5-F-MBT.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular framework and confirming the position of the fluorine substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.

While specific multi-dimensional NMR data for 5-F-MBT is not widely published, the application of these techniques is standard practice in the structural elucidation of similar heterocyclic compounds. aip.orgresearcher.life

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolomics

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of 5-F-MBT and for studying its fragmentation patterns, which can confirm its structure. nih.gov It is also a key technique in metabolomics studies to identify and quantify metabolites of 5-F-MBT in biological systems. mdpi.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. rsc.org The fragmentation of 5-F-MBT in the mass spectrometer will typically involve the cleavage of the thiazole (B1198619) ring and the loss of small neutral molecules or radicals.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS Applications

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. In the context of 5-F-MBT, while direct analysis is possible, its analogs, such as 5-chloro-2-mercaptobenzothiazole (B1225071) (CMBT), have been extensively studied as matrices for MALDI-MS analysis of various biomolecules. acs.orgnih.govoup.comsigmaaldrich.commdpi.com

Research has shown that mercaptobenzothiazole derivatives can serve as effective matrices for the analysis of peptides, proteins, glycolipids, and synthetic polymers. acs.org CMBT, for instance, has demonstrated high sensitivity, resolution, and tolerance to sample contaminants. acs.orgnih.gov It has been found to be particularly effective for the analysis of lipid A and provides excellent spot-to-spot reproducibility due to homogeneous crystallization. nih.gov The selection of the matrix can significantly impact the quality of the mass spectra, especially in the negative ion mode. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a 2-mercaptobenzothiazole derivative typically shows two main absorption bands. hereon.de These bands correspond to π → π* and n → π* electronic transitions within the conjugated benzothiazole system.

The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. hereon.de For instance, in a study of 2-mercaptobenzothiazole, the UV-Vis spectra revealed two absorption bands, one in the range of 230-240 nm and another at 308-320 nm. hereon.de Changes in the absorbance at different pH values can be used to study the speciation of the compound, such as the equilibrium between the neutral thione form and its deprotonated anionic form. hereon.de

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For 5-F-MBT, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching: In the thione tautomer, this vibration typically appears in the region of 3100-3400 cm⁻¹. researchgate.net

C=S stretching: The thiocarbonyl group will have a characteristic stretching vibration.

C-F stretching: The carbon-fluorine bond will exhibit a strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H and C=C stretching: These vibrations will be present in the aromatic region of the spectra.

Studies on the related compound 2-mercaptobenzothiazole have utilized FTIR and Raman spectroscopy to confirm its structure and have shown that the thione form is more stable than the thiol form. nih.gov Computational calculations have been used to assign the vibrational bands and have indicated that a dimeric conformation is the most stable. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Table of Spectroscopic Data for 5-Fluoro-2-mercaptobenzothiazole and Related Compounds

TechniqueCompoundKey Findings
¹H NMR 5-Chloro-2-mercaptobenzothiazoleCharacteristic signals for aromatic protons and the N-H proton of the thione tautomer. chemicalbook.com
¹³C NMR 2-Mercaptobenzothiazole DerivativesProvides data on the carbon skeleton, with characteristic shifts for aromatic carbons and the C=S group. researcher.life
¹⁹F NMR Fluoroorganic CompoundsHighly sensitive for fluorine-containing compounds, with a wide chemical shift range aiding in structural elucidation. icpms.cz
Mass Spectrometry 6-Fluoro-2-mercaptobenzothiazoleProvides molecular weight and fragmentation patterns for structural confirmation. nih.gov
MALDI-TOF MS 5-Chloro-2-mercaptobenzothiazole (as matrix)Effective matrix for the analysis of biomolecules like lipid A, offering high sensitivity and reproducibility. nih.gov
UV-Vis Spectroscopy 2-MercaptobenzothiazoleShows characteristic absorption bands for electronic transitions, which are sensitive to pH and can be used to study speciation. hereon.de
IR & Raman Spectroscopy 2-MercaptobenzothiazoleProvides a vibrational fingerprint of the molecule, confirming the predominance of the thione tautomer. nih.gov
X-ray Crystallography 2-Mercaptobenzothiazole DerivativesDetermines the precise three-dimensional structure in the solid state, including bond lengths and angles. researchgate.netnih.gov

Applications in Materials Science and Engineering

Mechanistic Investigations of Corrosion Inhibition

The benzothiazole (B30560) moiety, particularly with a mercapto group, is a well-established motif for effective corrosion inhibitors. The mechanism is primarily based on the adsorption of the molecule onto a metal surface, forming a protective barrier that impedes both anodic and cathodic reactions.

The inhibitive action of benzothiazole derivatives stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system. These features provide active sites for adsorption onto metal surfaces. The sulfur atom can form a coordinate bond with the metal, while the π-electrons of the aromatic ring can also interact with the vacant d-orbitals of the metal atoms. This leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive environment. chesci.comresearchgate.net Studies on various benzothiazole derivatives show they act as mixed-type inhibitors, meaning they suppress both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. bohrium.comresearchgate.net

The introduction of a fluorine atom at the 5-position of the benzothiazole ring is expected to enhance this protective capability. Fluorine is the most electronegative element, and its presence can influence the electronic properties of the entire molecule. This high electronegativity can increase the adsorption tendency of the inhibitor on the metal surface. Furthermore, the strong carbon-fluorine bond and the hydrophobic nature of fluorine can contribute to a more stable and water-repellent protective film, further hindering the ingress of corrosive species like chloride ions. mdpi.com Research on other fluorinated organic inhibitors has demonstrated that the presence of fluorine can significantly improve inhibition efficiency, even at high temperatures. researchgate.net

The inhibition efficiency of such compounds is typically dependent on their concentration, as shown in the table below for analogous benzothiazole derivatives on mild steel.

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
00.085-
0.020.01977.6
0.040.01187.1
0.060.003895.5
0.10.002197.5
This table is representative of data for 2-substituted benzothiazole derivatives in acidic media and illustrates the typical concentration-dependent behavior.

Integration into Polymeric Matrices and Functional Materials

2-Mercaptobenzothiazole (B37678) and its derivatives are utilized as functional additives in polymer composites to enhance their mechanical and tribological properties. atamankimya.comwikipedia.org When integrated into a polymer matrix like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE), these compounds can act as reinforcing agents and improve the interfacial coupling between the polymer and other fillers, such as wollastonite. mdpi.comresearchgate.net

The mechanism involves the organic filler facilitating relaxation processes within the composite under external loads and improving the interdiffusion of polymer macromolecules. mdpi.comresearchgate.net This leads to a more robust material with enhanced performance characteristics. The addition of a binary filler system containing 2-mercaptobenzothiazole and a mineral filler has been shown to significantly increase tensile strength and extension at fracture compared to the neat polymer. mdpi.com During wear and friction, the organic filler can migrate to the surface, creating a protective shield that reduces abrasive wear. mdpi.comresearchgate.net

The fluorine atom in 5-Fluoro-2-mercaptobenzothiazole would likely enhance these effects. The low surface energy associated with fluorinated compounds could improve the lubricating properties at the friction surface. Furthermore, the stability of the C-F bond could contribute to better thermal and chemical resistance of the resulting composite material.

Composite Composition (wt.%)Tensile Strength (MPa)Total Extension at Fracture (%)
Pure UHMWPE21.4340
UHMWPE + 1% Wollastonite24.2350
UHMWPE + 0.5% MBT25.1380
UHMWPE + 1% Wollastonite + 0.5% MBT28.9415
Data derived from studies on UHMWPE composites with 2-mercaptobenzothiazole (MBT) and wollastonite fillers. mdpi.com

Surface Chemistry and Self-Assembled Monolayer Formation

The thiol (-SH) group in this compound makes it an ideal candidate for forming self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. northwestern.edu SAMs are highly ordered molecular layers that spontaneously form when a substrate is exposed to a solution of the active molecule. The process is driven by the strong affinity of the sulfur headgroup for the metal surface, leading to the formation of a stable metal-thiolate bond. acs.org

The structure and properties of the SAM are dictated by the interplay between the headgroup-substrate interaction, intermolecular forces (like van der Waals forces between the molecular backbones), and the nature of the terminal group. For this compound, the aromatic benzothiazole structure would lead to a rigid, well-ordered monolayer. The packing density and orientation of the molecules would be influenced by the steric hindrance and intermolecular π-π stacking of the aromatic rings. acs.org

The terminal fluorine atom would significantly influence the interfacial properties of the SAM. Fluorinated surfaces are known for their extremely low surface energy, leading to high hydrophobicity and oleophobicity. researchgate.net This would make a SAM of this compound highly repellent to both water and oils. The packing density of fluorinated SAMs is often governed by the bulky nature of the fluorocarbon segments. uh.edu The properties of such SAMs, like film thickness and wettability, are critical for applications ranging from anti-fouling coatings to molecular electronics.

SAM TypeWater Contact Angle (°)Surface Packing Density (chains/nm²)
Normal Alkanethiol (e.g., C18H37SH)~114~4.6
Fluorinated Alkanethiol (e.g., C8F17(CH2)2SH)~120~4.8
Aromatic Thiol (e.g., Biphenylthiol)~75~3.5
Projected: this compound >90 ~3.5 - 4.0
This table presents typical values for different classes of thiols to provide context for the projected properties of a this compound SAM.

Biological and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of 5-Fluoro-2-mercaptobenzothiazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound, these studies involve synthesizing a series of related compounds (analogs) and evaluating their efficacy to identify key structural features responsible for their therapeutic effects. Benzothiazole (B30560) and its derivatives have been the subject of extensive research due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties. researchgate.net The variation in these biological potentials is directly related to their chemical structure. researchgate.net

The systematic modification of the this compound core has demonstrated that the nature and position of substituents significantly impact biological activity. The fluorine atom at the 5-position is a critical feature, often enhancing the potency of the molecule.

Research on various 2-mercaptobenzothiazole (B37678) (MBT) derivatives has shown that the introduction of specific groups at different positions on the benzothiazole ring can modulate activity. For instance, studies on indolinone-bearing MBT derivatives revealed that compounds with a nitro or fluoro group at the fifth position of the indolinone nucleus showed the highest activity against Staphylococcus epidermidis. nih.govsemanticscholar.org This highlights the importance of an electron-withdrawing group at this position.

Further studies have indicated that modifications at other positions also play a role. The introduction of substituents at the 5 and 6 positions of the benzothiazole ring has been shown to generally improve activity for certain targets. nih.gov For example, in a series of compounds designed as cathepsin D inhibitors, adding a lipophilic substituent like chlorine, methyl, or trifluoromethyl to the ring system resulted in a slight increase in activity. semanticscholar.org These findings suggest that a combination of electronic and steric factors governs the interaction of these derivatives with their biological targets.

Table 1: Influence of Substituents on the Biological Activity of Benzothiazole Derivatives
Position of SubstitutionSubstituent GroupObserved Effect on ActivityTarget/ActivityReference
Position 5Fluoro (-F)Enhanced ActivityAntibacterial (S. epidermidis) nih.govsemanticscholar.org
Position 5Nitro (-NO2)Enhanced ActivityAntibacterial (S. epidermidis) nih.govsemanticscholar.org
Positions 5 and 6General SubstituentsImproved ActivityPPARα Agonism nih.gov
Ortho to Heteroatom LinkerLipophilic Groups (Cl, CH3, CF3)Slight Increase in ActivityCathepsin D Inhibition semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help in predicting the activity of newly designed molecules, thereby reducing the time and cost associated with drug discovery. mdpi.com

For derivatives of this compound, QSAR models can elucidate the specific physicochemical properties that are crucial for their biological function. A typical QSAR study involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of analogs and then using statistical methods to correlate these descriptors with their measured biological activity. nih.gov

While specific QSAR models for this compound are not extensively detailed in the available literature, studies on analogous structures provide valuable insights. For example, a QSAR analysis of 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors of matrix metalloproteinases (MMPs) indicated that the number of fluorine atoms in the aromatic ring was a key factor for enhancing inhibitory activity. nih.gov This suggests that fluorine atoms may participate in favorable interactions, such as hydrogen bonding, within the enzyme's active site. nih.gov The study also found that the topology of the molecule was a significant predictor of activity. nih.gov Such findings underscore the potential of applying QSAR modeling to the this compound scaffold to guide the design of more potent inhibitors.

Mechanisms of Biological Action

Understanding the mechanism of action is crucial for the rational development of a drug candidate. For this compound derivatives, research has aimed to identify their molecular targets and elucidate how they modulate cellular processes to produce a therapeutic effect. The 2-mercaptobenzothiazole scaffold is known to be a potent mechanism-based inhibitor of several enzymes, including heat shock protein 90 (Hsp90), monoamine oxidase, and various kinases. nih.gov

Enzyme inhibition is a common mechanism through which drugs exert their effects. Kinetic studies are performed to characterize how a compound interacts with its target enzyme. These studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency (often expressed as IC₅₀ or Kᵢ values).

Competitive Inhibition: The inhibitor binds to the same active site as the natural substrate, directly competing with it. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency regardless of the substrate concentration. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product. youtube.com

For this compound derivatives, characterizing their inhibition kinetics against specific targets like Hsp90 or other kinases is a key research objective. For example, in a study of a different enzyme inhibitor, SABA1, researchers used kinetic assays to determine its inhibition pattern against its target, biotin (B1667282) carboxylase. semanticscholar.org By measuring reaction rates at varying concentrations of both the substrate (ATP) and the inhibitor, they observed a competitive inhibition pattern, indicating that the inhibitor and substrate were mutually exclusive in their binding. semanticscholar.org Similar methodologies would be applied to this compound derivatives to precisely define their interaction with target enzymes.

Beyond direct enzyme inhibition, bioactive compounds can modulate complex cellular signaling pathways that regulate cell growth, survival, and death. Flavonoids, for instance, are known to interact with and modulate key survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Derivatives of this compound likely exert their biological effects by influencing similar critical pathways. For example, as inhibitors of Hsp90, they could disrupt the chaperone's function, which is essential for the stability and activity of numerous "client" proteins. mdpi.com Many of these client proteins are key components of signaling pathways that are often hyperactive in cancer cells. The degradation of these client proteins following Hsp90 inhibition can lead to the suppression of cell proliferation and the induction of apoptosis.

Identifying the specific pathways modulated by these compounds involves techniques such as Western blotting to measure changes in protein phosphorylation, gene expression profiling to assess transcriptional changes, and proteomics to gain a global view of altered protein levels. These approaches help to build a comprehensive picture of the compound's mechanism of action at the cellular level.

Computational Drug Design and Screening

Computational drug design and screening have become indispensable tools in modern medicinal chemistry, enabling the rapid and cost-effective identification of promising drug candidates. researchgate.net These in silico methods leverage the three-dimensional structures of target proteins to design molecules with high binding affinity and selectivity. nih.govnih.gov

For this compound, computational approaches can be used to optimize its structure and improve its pharmacological profile. The process typically involves several stages:

Target Identification and Validation: A biologically relevant target, such as a specific enzyme, is chosen.

Structure-Based Drug Design: If the 3D structure of the target is known (from X-ray crystallography or NMR), molecular docking simulations can be performed. In this process, a virtual library of this compound analogs is computationally placed ("docked") into the active site of the target protein. plos.org

Scoring and Ranking: The binding poses generated by docking are evaluated using scoring functions that estimate the binding free energy. Compounds with the best scores are predicted to have the highest affinity and are prioritized for synthesis. plos.org

Ligand-Based Drug Design: When the target's structure is unknown, models can be built based on a set of known active molecules. Pharmacophore modeling, for example, identifies the essential 3D arrangement of chemical features required for biological activity, which can then be used to screen for new compounds. mdpi.com

Studies on other fluorine-containing analogs have successfully used these methods. For example, a structure-based design approach was used to create novel fluoro-analogs of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. nih.govnih.gov Docking analysis predicted that the new fluoro-analogs would have better binding energy scores than the parent compound, and subsequent synthesis and testing confirmed their strong cytotoxic activity. nih.govnih.gov A similar strategy, starting with the this compound scaffold, could lead to the discovery of novel and highly effective therapeutic agents.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are pivotal in understanding the binding affinities and interaction patterns of ligands with protein targets. For benzothiazole derivatives, these simulations have elucidated key structural requirements for potent biological activity. While specific docking studies on this compound are not extensively detailed in the reviewed literature, studies on structurally related fluorinated benzothiazoles provide valuable insights.

For instance, molecular docking of 6-fluoro-triazolo-benzothiazole derivatives with the tubulin protein (PDB ID: 6QQN), a key target in cancer therapy, has demonstrated significant binding affinities. researchgate.net These studies reveal that the fluorinated benzothiazole core can fit into the binding pocket of various enzymes, forming crucial interactions that underpin their biological effects. The interactions are often a combination of hydrogen bonds, hydrophobic interactions, and arene-cation interactions. semanticscholar.orgrjptonline.org

Table 1: Representative Binding Energies of Fluorinated Benzothiazole Derivatives with Protein Targets

Compound Class Protein Target Binding Energy (kcal/mol)
6-Fluoro-triazolo-benzothiazole Tubulin (6QQN) -10.9
Thiazolidinone-based benzothiazole α-Amylase -9.2
Thiazolidinone-based benzothiazole α-Glucosidase -9.4

This data is based on studies of related fluorinated benzothiazole derivatives and is presented to illustrate the potential binding affinities. researchgate.netnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. For benzothiazole derivatives, ADMET prediction studies suggest that these compounds generally possess drug-like characteristics. nih.govmdpi.com

Table 2: Predicted ADMET Properties for Representative Benzothiazole Derivatives

Property Predicted Value/Characteristic
Absorption
Human Intestinal Absorption High
Caco-2 Permeability High
Distribution
Blood-Brain Barrier (BBB) Penetration Variable (some predicted to cross)
Plasma Protein Binding Predicted to bind
Metabolism
CYP450 Inhibition Potential for inhibition of various isoforms
Excretion
Route of Elimination Primarily renal
Toxicity
Ames Mutagenicity Generally predicted to be non-mutagenic
hERG Inhibition Low to moderate risk

This table represents a generalized ADMET profile based on in silico studies of various benzothiazole derivatives. rjptonline.orgnih.govmdpi.comresearchgate.net

Investigation of Antimicrobial and Antifungal Activity Mechanisms

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial and antifungal activities. nih.gov The introduction of a fluorine atom into the benzothiazole ring is often associated with enhanced potency. researchgate.net The mechanisms underlying these activities are multifaceted and often involve the inhibition of essential microbial enzymes.

The antibacterial action of benzothiazole derivatives has been linked to the inhibition of enzymes such as DNA gyrase, dihydropteroate (B1496061) synthase, and dihydroorotase, which are crucial for bacterial survival. figshare.com For antifungal activity, a common mechanism for azole-containing compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme vital for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

Table 3: Representative Antimicrobial and Antifungal Activity of Fluorinated Benzothiazole Derivatives (MIC values)

Compound Class Microorganism MIC (µg/mL)
6-CF3 Benzothiazole derivative Staphylococcus aureus 3.12
6-NO2 Benzothiazole derivative Staphylococcus aureus 12.5
6-NO2 Benzothiazole derivative Escherichia coli 25
2-Alkenylthio-5-aminobenzothiazole Candida albicans 15.6
Thiazolidinone-based Benzothiazole Pseudomonas aeruginosa (resistant) 100
Thiazolidinone-based Benzothiazole MRSA 250

MIC (Minimum Inhibitory Concentration) values are from studies on various fluorinated and substituted benzothiazole derivatives to indicate potential efficacy. nih.govnih.gov

Exploration in Anticancer and Anti-inflammatory Activity

The benzothiazole scaffold is a prominent feature in many compounds developed for their anticancer and anti-inflammatory properties. nih.gov The presence of a fluorine atom at the 5-position of the benzothiazole ring has been shown to be particularly advantageous for anticancer activity.

Derivatives such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole have demonstrated potent and selective antitumor properties in various human cancer cell lines. nih.gov The proposed mechanism for some of these compounds involves the activation of the aryl hydrocarbon receptor (AhR), leading to downstream signaling events that induce apoptosis in cancer cells. nih.gov In the realm of anti-inflammatory research, 2-mercaptobenzothiazole derivatives have shown the ability to reduce inflammation in preclinical models, such as the carrageenan-induced rat paw edema model. nih.govresearchgate.net

Table 4: Representative Anticancer and Anti-inflammatory Activity of Fluorinated Benzothiazole Derivatives (IC50 values)

Compound Class Activity Cell Line/Model IC50 (µM)
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Anticancer Melanoma (C32) 24.4
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Anticancer Melanoma (A375) 25.4
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Anticancer Prostate (DU145) 29.8
6-Fluorobenzothiazole derivative Anticancer Leukemia (THP-1) 0.9
Fluorinated benzofuran (B130515) derivative Anti-inflammatory (PGE2 inhibition) Macrophages 1.48
Fluorinated benzofuran derivative Anti-inflammatory (NO inhibition) Macrophages 2.4

IC50 (half-maximal inhibitory concentration) values are from studies on various fluorinated benzothiazole and related heterocyclic derivatives to indicate potential potency. mdpi.comnih.govsemanticscholar.org

Research Findings on this compound in Environmental Science and Toxicology

Following a comprehensive review of scientific literature and environmental research databases, it has been determined that there is a significant lack of specific data pertaining to the environmental science and toxicology of the chemical compound This compound .

Extensive searches were conducted to locate studies and research findings for the following topics, as specified in the request:

Environmental Science and Toxicology Research

Advanced Remediation and Degradation Technologies:The scientific literature does not contain information on methods developed for the removal or breakdown of 5-Fluoro-2-mercaptobenzothiazole from the environment.

Photocatalytic and Electrochemical Degradation Processes:No studies on the degradation of this compound using photocatalytic or electrochemical methods were identified.

The inquiry into the environmental and toxicological profile of this compound reveals a notable gap in current scientific research. While information exists for the broader class of benzothiazoles and the parent compound 2-mercaptobenzothiazole (B37678), these findings cannot be attributed to the fluorinated derivative as per the specific focus of this article. Therefore, it is not possible to provide the detailed, data-driven content for the requested sections and subsections.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research by enabling predictive analytics and process optimization, thereby reducing human error and increasing efficiency. pharmalab-congress.com These technologies can be leveraged to forecast the properties and behaviors of novel compounds, accelerating discovery and development. progold.com For 5-Fluoro-2-mercaptobenzothiazole, AI and ML models offer a powerful approach to explore its potential without exhaustive experimental synthesis and testing. pharmalab-congress.comprogold.com

Machine learning algorithms, a subset of AI, are trained on existing datasets to recognize patterns and make autonomous predictions. progold.com Supervised learning models, for instance, can be trained on labeled data to predict specific outcomes. nih.gov By inputting data from known benzothiazole (B30560) derivatives, these models could predict various properties of this compound and its hypothetical derivatives. This approach can significantly streamline the design of new molecules with desired characteristics.

Key applications for predictive modeling of this compound include:

Property Prediction: Forecasting critical physicochemical properties such as solubility, melting point, and electronic characteristics.

Bioactivity Screening: Virtually screening the compound against various biological targets to predict its potential as an antimicrobial, enzyme inhibitor, or other therapeutic agent.

Toxicity Assessment: Early prediction of potential toxicity, a major cause of failure in drug development, by integrating physicochemical properties and off-target interactions. mdpi.com

Reaction Optimization: Predicting the optimal conditions for the synthesis and functionalization of the benzothiazole core, improving yield and reducing waste.

Ensemble models, which combine multiple ML algorithms like Random Forest and Extreme Gradient Boosting, can enhance predictive accuracy. mdpi.comejece.org The use of explainable AI (XAI) techniques can provide transparency into how these models arrive at their predictions, building trust and allowing for more targeted research. ejece.org

Development of High-Throughput Screening Methodologies

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. This methodology is crucial for discovering new lead compounds in drug development and for assessing the biological impact of chemicals. nih.gov A tiered HTS approach has been effectively used to identify thyroperoxidase (TPO) inhibitors from large chemical libraries, demonstrating the utility of this strategy for benzothiazole derivatives. nih.gov

In one such study, a library of 1074 chemicals was screened for TPO inhibition. nih.gov The screening process involved an initial single-concentration assay, followed by more detailed concentration-response testing for the active compounds. nih.gov Notably, 5-Chloro-2-mercaptobenzothiazole (B1225071), a close structural analog of this compound, was identified as an active TPO inhibitor in this screen. nih.gov This finding suggests that this compound is a strong candidate for inclusion in future HTS campaigns targeting thyroid-related pathways.

Future HTS methodologies could be developed to explore the broader biological activity profile of this compound. This includes screening against a wide range of targets, such as:

Bacterial and fungal pathogens, building on the known antimicrobial potential of the 2-mercaptobenzothiazole (B37678) scaffold. acs.org

A diverse panel of human enzymes and receptors to uncover novel therapeutic applications. nih.gov

Cell-based assays to evaluate its effects on various cellular processes.

The data generated from these HTS campaigns would also be invaluable for training the AI and ML models discussed previously, creating a synergistic loop of prediction and experimental validation.

Table 1: Example of High-Throughput Screening Data for a Benzothiazole Analog

HTS Results for Thyroperoxidase Inhibition

CompoundCAS NumberResultConcentration for 50% Activity (AC50) in µM
5-Chloro-2-mercaptobenzothiazole5331-91-9Active2.94

Data adapted from a high-throughput screening study on thyroperoxidase inhibitors. nih.gov

Nanotechnology Applications for Enhanced Delivery and Detection

Nanotechnology offers transformative tools for medicine and materials science, and its application to compounds like this compound could lead to significant advancements. mdpi.com Nanoparticle-based systems can improve the bioavailability, targeting, and delivery of therapeutic agents. nih.govnih.gov The inherent structure of this compound, specifically its mercapto (thiol) group, makes it an ideal candidate for integration with nanotechnology platforms, particularly those involving gold nanoparticles (AuNPs).

The thiol group forms a strong covalent bond with gold surfaces, allowing for the straightforward conjugation of this compound onto AuNPs. This creates a versatile nanostructure with several potential applications:

Targeted Drug Delivery: The AuNPs can be further functionalized with targeting ligands (e.g., antibodies, peptides) that direct the nanoparticle-drug conjugate specifically to cancer cells or pathogenic microbes. This approach can increase the local concentration of the therapeutic agent at the site of action while minimizing systemic exposure. nih.gov

Controlled Release: The nanoparticle can be designed to release its payload in response to specific stimuli present in the target environment, such as changes in pH or the presence of certain enzymes.

Theranostics: By using nanoparticles with intrinsic imaging properties (e.g., plasmon resonance of AuNPs), it is possible to combine therapy and diagnosis. nih.gov These "theranostic" platforms could simultaneously deliver this compound and monitor the location and size of a tumor. nih.gov

Beyond gold, other nanocarriers like liposomes, micelles, and polymeric nanoparticles could be explored to encapsulate this compound, potentially improving its solubility and stability for various applications. mdpi.com

Exploration in Optoelectronic and Sensing Devices

The benzothiazole core is a key component in many organic molecules used in optoelectronics due to its electron-rich, conjugated structure. The introduction of a fluorine atom in this compound can significantly modulate its electronic properties, making it a compound of interest for novel sensors and electronic devices.

Future research should focus on harnessing these properties. A promising avenue is the development of chemosensors and biosensors. The ability of the mercapto group to self-assemble on metal surfaces, such as gold, provides a robust method for creating sensor interfaces. core.ac.uk A self-assembled monolayer (SAM) of this compound on a gold electrode could form the basis of a highly sensitive detection system. core.ac.uk

Potential sensing applications include:

Environmental Monitoring: Designing sensors for the detection of pollutants, such as heavy metal ions or organic contaminants. The interaction of the target analyte with the fluorinated benzothiazole layer would induce a measurable change in an electrical or optical signal.

Biomedical Diagnostics: Creating biosensors for clinically relevant molecules. For example, by immobilizing an enzyme onto the SAM, a sensor could be developed to detect the enzyme's substrate, similar to how acetylcholinesterase has been used on 2-mercaptobenzothiazole-modified electrodes to detect pesticides. core.ac.uk The fluorine atom could enhance the sensor's stability and selectivity.

Optoelectronic Materials: Investigating the electroluminescent properties of metal complexes or polymers incorporating the this compound moiety for potential use in Organic Light-Emitting Diodes (OLEDs) or other display technologies.

The unique combination of the benzothiazole heterocycle, the reactive thiol group, and the electron-withdrawing fluorine atom makes this compound a versatile building block for the next generation of advanced materials and devices.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :
  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize spills with 5% NaOH solution, as thiols are acidic and reactive .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.